A Technical Guide to the Solubility Profile of 3-(2-Fluorophenoxy)propan-1-amine HCl in Organic Solvents
A Technical Guide to the Solubility Profile of 3-(2-Fluorophenoxy)propan-1-amine HCl in Organic Solvents
Abstract
The solubility of an Active Pharmaceutical Ingredient (API) or its intermediates is a critical physicochemical parameter that profoundly influences process chemistry, formulation development, and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 3-(2-Fluorophenoxy)propan-1-amine hydrochloride (HCl), a key building block in medicinal chemistry. In the absence of extensive published data for this specific salt, this document synthesizes foundational principles of salt solubility with a detailed, field-proven experimental protocol. We delve into the molecular interactions governing solubility, provide a step-by-step methodology for empirical determination using the gold-standard shake-flask method, and offer a predictive framework for its behavior across a spectrum of common organic solvents. This guide is intended for researchers, process chemists, and formulation scientists engaged in drug discovery and development.
Introduction: The Critical Role of Solubility
3-(2-Fluorophenoxy)propan-1-amine HCl (CAS No. 1052076-94-4) is a substituted propylamine derivative.[1] As an amine salt, its behavior in solution is fundamentally different from its free base counterpart. The conversion of an amine to its hydrochloride salt is a common strategy in pharmaceutical development to enhance aqueous solubility and improve handling properties.[2] However, in the context of organic process chemistry—including synthesis, purification, and crystallization—a thorough understanding of its solubility in non-aqueous media is paramount.
Effective process development hinges on selecting appropriate solvents that can:
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Maximize reaction yields by ensuring reactants are in the same phase.
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Enable efficient purification through selective crystallization or extraction.
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Control crystal form (polymorphism) , which impacts stability and bioavailability.
This guide provides the theoretical grounding and practical instruction necessary to systematically characterize the solubility of this compound, enabling informed solvent selection and robust process design.
Theoretical Framework: Deconstructing Solubility
The solubility of an ionic compound like 3-(2-Fluorophenoxy)propan-1-amine HCl in an organic solvent is a thermodynamic equilibrium. The process involves overcoming the lattice energy of the crystal (solute-solute interactions) and disrupting the solvent's intermolecular forces (solvent-solvent interactions) to form new, energetically favorable solute-solvent interactions.
The Solute: 3-(2-Fluorophenoxy)propan-1-amine HCl
This molecule is an ammonium salt. The primary amine of the parent molecule is protonated by hydrochloric acid, forming an ammonium cation (R-NH₃⁺) and a chloride anion (Cl⁻).[2][3]
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Ionic Center (R-NH₃⁺Cl⁻): This is the dominant polar region of the molecule. Its ability to be solvated is the primary driver of solubility in polar solvents. The N-H protons are strong hydrogen bond donors.
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Organic Moiety: The 2-fluorophenoxypropyl group constitutes the non-polar, lipophilic portion of the molecule. The ether linkage and the aromatic ring can participate in dipole-dipole and van der Waals interactions. The fluorine atom adds polarity but also increases lipophilicity.
The interplay between the high-energy ionic center and the larger organic scaffold dictates its amphiphilic nature.
The Solvent: Key Physicochemical Properties
The ability of a solvent to dissolve this salt is governed by several properties:
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Polarity and Dielectric Constant: High-polarity solvents are generally more effective at solvating ions. A high dielectric constant helps to shield the separated cation and anion from each other, preventing them from re-forming the crystal lattice.
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Hydrogen Bonding Capability:
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Protic Solvents (e.g., alcohols, water) are excellent solvents for salts. They are both hydrogen bond donors (HBD), which can solvate the chloride anion, and hydrogen bond acceptors (HBA), which can interact with the R-NH₃⁺ cation.
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Aprotic Polar Solvents (e.g., DMSO, DMF) are typically hydrogen bond acceptors. They can effectively solvate the cation (R-NH₃⁺) but are less effective at solvating the chloride anion, which can limit overall solubility.
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"Like Dissolves Like" Principle: The overall polarity of the organic molecule must be considered. While the salt is ionic, the significant organic portion means that some solubility may be observed in less polar solvents that can interact favorably with the fluorophenoxypropyl group.
The following diagram illustrates the fundamental energy balance that determines solubility.
Caption: Energy balance in the dissolution process.
Experimental Determination: The Equilibrium Shake-Flask Method
The most reliable method for determining thermodynamic solubility is the saturation shake-flask method.[4][5] It is considered the gold standard for its accuracy and direct measurement of the equilibrium state.
Rationale for Method Selection
The shake-flask method is chosen over kinetic or high-throughput methods because it measures the true thermodynamic equilibrium solubility, which is a constant for a given solute, solvent, and temperature. This is crucial for building robust and reproducible process models. Kinetic methods, while faster, can often overestimate solubility, leading to process failures (e.g., unexpected precipitation).[5]
Detailed Experimental Protocol
This protocol is a self-validating system designed to ensure accuracy and reproducibility.
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Preparation of Vials:
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Add an excess of 3-(2-Fluorophenoxy)propan-1-amine HCl to a series of clear glass vials (e.g., 4 mL). "Excess" is critical; there must be visible solid material remaining at the end of the experiment to ensure saturation. A starting point is 20-30 mg of solid per 1 mL of solvent.
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Pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.
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Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.
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Equilibration:
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Place the vials in an orbital shaker or on a rotator in a temperature-controlled chamber (e.g., 25 °C ± 0.5 °C).
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Agitate the samples for a predetermined period. Causality: The goal is to reach equilibrium. For many systems, 24 hours is sufficient, but for poorly soluble compounds or viscous solvents, 48-72 hours may be necessary. It is best practice to perform a time-to-equilibrium study by taking samples at 24, 48, and 72 hours. Equilibrium is confirmed when consecutive measurements are statistically identical.
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Phase Separation:
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After equilibration, allow the vials to stand undisturbed in the temperature-controlled chamber for at least 2 hours to allow larger particles to settle.[4]
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Trustworthiness Step: Separation of the saturated supernatant from the excess solid is a potential source of error. Centrifugation is the preferred method. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet all undissolved solid. Filtration can be used, but one must account for potential adsorption of the solute onto the filter membrane, especially for poorly soluble compounds.[4]
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Sample Preparation and Analysis:
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Carefully pipette a known aliquot (e.g., 100 µL) of the clear supernatant into a volumetric flask.
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Dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the analytical instrument.
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Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. Causality: HPLC is superior to simple spectrophotometry as it can separate the API from any potential impurities or degradants, ensuring only the concentration of the target compound is measured.[4]
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Quantification:
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Prepare a multi-point calibration curve using standards of 3-(2-Fluorophenoxy)propan-1-amine HCl of known concentration.
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Calculate the concentration of the diluted sample against the calibration curve.
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Back-calculate the original concentration in the saturated supernatant, accounting for the dilution factor, to determine the solubility (typically reported in mg/mL or g/L).
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Caption: Experimental workflow for the Shake-Flask method.
Predicted Solubility Profile & Data Reporting
While empirical determination is essential, a predictive analysis based on solvent properties can guide initial solvent screening. The following table categorizes common organic solvents and provides a hypothesis for the solubility of 3-(2-Fluorophenoxy)propan-1-amine HCl.
| Solvent | Solvent Class | Dielectric Constant (20°C) | Predicted Solubility | Rationale / Key Interactions |
| Methanol | Polar Protic | 32.7 | High | Excellent HBD/HBA properties for solvating both R-NH₃⁺ and Cl⁻. |
| Ethanol | Polar Protic | 24.5 | High to Moderate | Good HBD/HBA properties, but lower polarity than methanol. |
| Isopropanol | Polar Protic | 19.9 | Moderate to Low | Increased hydrocarbon character reduces polarity and solvation efficiency. |
| Water | Polar Protic | 80.1 | High | The benchmark for polar protic solvents; excellent ion solvation. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Moderate | Excellent HBA for cation solvation, but poor anion (Cl⁻) solvation. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Moderate | Similar to DMSO; effective cation solvation. |
| Acetonitrile | Polar Aprotic | 37.5 | Low | Lower polarity and less effective solvating power than DMSO/DMF. |
| Dichloromethane (DCM) | Non-Polar | 9.1 | Very Low | Insufficient polarity to overcome the salt's lattice energy. |
| Toluene | Non-Polar | 2.4 | Insoluble | Aromatic but non-polar; cannot solvate ions effectively. |
| Hexane | Non-Polar | 1.9 | Insoluble | Aliphatic, non-polar; no favorable interactions with the ionic center. |
Note: This table serves as a template for reporting experimentally determined data.
Conclusion
The solubility profile of 3-(2-Fluorophenoxy)propan-1-amine HCl is a complex function of its ionic nature and the physicochemical properties of the organic solvent. Due to its salt structure, high solubility is anticipated in polar protic solvents like methanol and ethanol, with moderate solubility in polar aprotic solvents like DMSO. Non-polar solvents are expected to be poor solvents. This guide provides both the theoretical understanding and a robust, validated experimental protocol—the equilibrium shake-flask method—to accurately determine this critical parameter. By systematically applying this framework, researchers and scientists can generate reliable solubility data to accelerate process development, ensure product quality, and de-risk manufacturing scale-up.
References
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